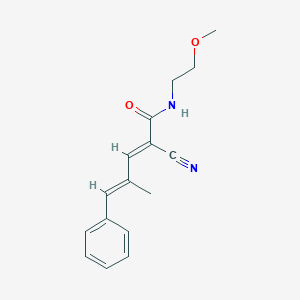
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-Chloro-α-PHP or 4-Cl-PHP-OH. It is a synthetic cathinone derivative that belongs to the class of designer drugs. The compound has a molecular formula of C10H14ClNO2 and a molecular weight of 229.68 g/mol.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is not well understood. However, it is believed to act as a potent dopamine reuptake inhibitor, leading to increased dopamine levels in the brain. This, in turn, leads to the stimulation of the central nervous system and the induction of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is its potent pharmacological activity, which makes it a useful tool for studying the central nervous system. However, its use is limited due to its potential for abuse and addiction. Additionally, the compound is not approved for human use, which limits its applicability in clinical research.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride involves the reaction between 4-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The intermediate product obtained is then reacted with methyl ethyl ketone to obtain the final product, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant pharmacological activities, including central nervous system stimulation, euphoria, and increased locomotor activity. The compound has also been reported to have analgesic and anesthetic effects.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-10(2,12-14)9(13)7-3-5-8(11)6-4-7;/h3-6,12,14H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRZGWKQCGNBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)


![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4900707.png)

![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)

![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4900725.png)
![butyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4900731.png)
